![molecular formula C23H29N3O3S B2762511 (E)-N-[3-(4-benzyl-1,4-diazepan-1-yl)-3-oxopropyl]-2-phenylethenesulfonamide CAS No. 1050669-73-2](/img/structure/B2762511.png)
(E)-N-[3-(4-benzyl-1,4-diazepan-1-yl)-3-oxopropyl]-2-phenylethenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that likely contains a 1,4-diazepane ring structure . This structure is common in many pharmaceuticals and natural products due to its diverse biological properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a related process involves the use of imine reductase-catalyzed intramolecular asymmetric reductive amination for the synthesis of chiral 1,4-diazepanes . This method has been used to synthesize a variety of substituted 1,4-diazepanes with high enantiomeric excess .Wissenschaftliche Forschungsanwendungen
- EN300-26587014 has been employed in one-pot syntheses of 1,4-disubstituted 1,2,3-triazoles via Huisgen 1,3-dipolar cycloaddition reactions . In this process, it serves as a key reagent, facilitating the formation of triazoles from terminal alkynes, benzyl/allyl/alkyl halides, and NaN3 in water at room temperature. The use of silica-supported copper(I) oxide (SiO2–Cu2O) as a catalyst ensures easy recovery and reusability, making the process economical.
- EN300-26587014 is part of an elegant method for “skeletal editing” of organic molecules by nitrogen atom deletion. Researchers from the University of Chicago developed this strategy, utilizing an anomeric N-pivaloyloxy-N-alkoxyamide amide as the key reagent . The ability to selectively remove nitrogen atoms opens up possibilities for targeted modifications in drug discovery and materials science.
- In the field of petroleum engineering, EN300-26587014 has shown promise in enhancing heavy oil recovery. Laboratory studies demonstrated that polymers containing this compound could increase heavy oil recovery by over 20% . Field cases in China, Turkey, and Oman further validated the success of polymer flooding in heavy oil reservoirs. Challenges remain in maintaining polymer viscosity during surface injection and under reservoir conditions.
- Palladium-catalyzed asymmetric synthesis of 3,3-disubstituted isoindolinones has been achieved using EN300-26587014. The tandem Heck/Suzuki coupling of 1,1-disubstituted enamides with aryl/alkenyl boronic acids under mild conditions yields isoindolinones with high enantioselectivity . This application highlights its potential in pharmaceutical and fine chemical synthesis.
- Researchers have incorporated EN300-26587014 into Mn(II)/Cu(II)-based coordination frameworks. Spectroelectrochemical studies provided insights into its redox behavior . These frameworks hold promise for applications in catalysis, sensing, and energy storage.
Chemical Synthesis and Catalysis
Organic Molecule Editing
Heavy Oil Recovery
Asymmetric Synthesis
Coordination Frameworks and Redox Chemistry
Zukünftige Richtungen
While specific future directions for this compound are not available, research into similar compounds, such as 1,4-diazepanes, continues to be a significant area of interest in the pharmaceutical industry . These compounds have shown promise in the treatment of various conditions, suggesting potential future applications for similar compounds .
Eigenschaften
IUPAC Name |
(E)-N-[3-(4-benzyl-1,4-diazepan-1-yl)-3-oxopropyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S/c27-23(12-14-24-30(28,29)19-13-21-8-3-1-4-9-21)26-16-7-15-25(17-18-26)20-22-10-5-2-6-11-22/h1-6,8-11,13,19,24H,7,12,14-18,20H2/b19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZMLONBGQAAMD-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CCNS(=O)(=O)C=CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN(C1)C(=O)CCNS(=O)(=O)/C=C/C2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[3-(4-benzyl-1,4-diazepan-1-yl)-3-oxopropyl]-2-phenylethenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.